molecular formula C43H76O5 B1245296 [(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] icosanoate

[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] icosanoate

Cat. No.: B1245296
M. Wt: 673.1 g/mol
InChI Key: OUGXERRDRINUQU-AICYSBPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] icosanoate is a complex organic compound characterized by its unique structure, which includes multiple double bonds and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] icosanoate typically involves the esterification of icosanoic acid with a hydroxyl-containing intermediate. The reaction conditions often require the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] icosanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bonds in the icosa-5,8,11,14-tetraenoyl moiety can be reduced to single bonds.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Hydrolysis reactions often use hydrochloric acid (HCl) or sodium hydroxide (NaOH) as reagents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of alcohols and carboxylic acids.

Scientific Research Applications

[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] icosanoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its role in cellular signaling pathways and membrane dynamics.

    Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] icosanoate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and signal transduction. Additionally, its structural features allow it to integrate into cell membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • [(2S)-2-hydroxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]propyl (7Z,10Z,13Z,16Z,19Z)-docosapentaenoate]
  • [(2S)-3-hydroxy-2-[(8Z,11Z,14Z,17Z)-8,11,14,17-icosatetraenoyloxy]propyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate]

Uniqueness

[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] icosanoate is unique due to its specific combination of hydroxyl and tetraenoyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C43H76O5

Molecular Weight

673.1 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] icosanoate

InChI

InChI=1S/C43H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,24,26,30,32,41,44H,3-11,13,15-17,19,21-23,25,27-29,31,33-40H2,1-2H3/b14-12-,20-18-,26-24-,32-30-/t41-/m0/s1

InChI Key

OUGXERRDRINUQU-AICYSBPGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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